molecular formula C11H14O3 B14440931 2-(2-Methylphenyl)-1,3-dioxan-5-ol CAS No. 73987-51-6

2-(2-Methylphenyl)-1,3-dioxan-5-ol

Katalognummer: B14440931
CAS-Nummer: 73987-51-6
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: NCMQNBRXQZBDML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylphenyl)-1,3-dioxan-5-ol is an organic compound that belongs to the class of dioxanes It features a dioxane ring substituted with a 2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1,3-dioxan-5-ol typically involves the reaction of 2-methylphenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylphenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(2-methylphenyl)-1,3-dioxan-5-one or 2-(2-methylphenyl)-1,3-dioxan-5-carboxylic acid.

    Reduction: Formation of this compound or 2-(2-methylphenyl)-1,3-dioxane.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylphenyl)-1,3-dioxan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-1,3-dioxane: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)-1,3-dioxane: Similar structure with the methyl group in the para position.

    2-(2-Chlorophenyl)-1,3-dioxane: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

2-(2-Methylphenyl)-1,3-dioxan-5-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different physical properties and interactions compared to its analogs.

Eigenschaften

CAS-Nummer

73987-51-6

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-(2-methylphenyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C11H14O3/c1-8-4-2-3-5-10(8)11-13-6-9(12)7-14-11/h2-5,9,11-12H,6-7H2,1H3

InChI-Schlüssel

NCMQNBRXQZBDML-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2OCC(CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.